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Compound of Interest

Compound Name: 3-(2-Cyclohexylethyl)piperidine

Cat. No.: B1423940

In-Depth Technical Guide: 3-(2-
Cyclohexylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 3-(2-
Cyclohexylethyl)piperidine. Due to the limited publicly available research on this specific
molecule, this document also presents a broader context by including representative

experimental workflows and signaling pathways commonly associated with the piperidine class
of compounds, which are pivotal in modern drug discovery.[1][2][3][4]

Core Compound Data: 3-(2-
Cyclohexylethyl)piperidine

The fundamental molecular characteristics of 3-(2-Cyclohexylethyl)piperidine are
summarized below. This data is essential for any experimental design, from dosage
calculations to analytical method development.
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Property Value Citation
Molecular Formula C13H25N [5]
Molecular Weight 195.34 g/mol [5]
CAS Number 1220036-46-3 [5]

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a
"privileged scaffold" due to its frequent appearance in both natural alkaloids and synthetic
pharmaceuticals.[1][4][6] Its six-membered heterocyclic structure can be readily functionalized,
allowing for precise control over a molecule's physicochemical properties, such as lipophilicity
and basicity, which are critical for pharmacokinetic profiles (ADME - Absorption, Distribution,
Metabolism, and Excretion).[4]

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, with applications
spanning a wide range of therapeutic areas, including:[1][3]

o Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and
analgesics feature a piperidine core.[7][8]

e Oncology: Compounds containing this scaffold have been developed as potent anti-cancer
agents.[7]

« Infectious Diseases: The piperidine structure is found in various antimicrobial and antiviral
drugs.[9]

o Alzheimer's Disease: Donepezil, a key medication for Alzheimer's, is a well-known piperidine
derivative.[2][7]

Given the versatility of the piperidine scaffold, a novel compound like 3-(2-
Cyclohexylethyl)piperidine would typically be subjected to a rigorous screening process to
determine its biological activity and therapeutic potential.
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Representative Experimental Workflow for a Novel
Piperidine Derivative

While specific experimental protocols for 3-(2-Cyclohexylethyl)piperidine are not documented
in the literature, a standard workflow for evaluating a new chemical entity from this class would

follow a logical progression from synthesis to biological characterization. The following diagram
illustrates a typical research and development pathway.
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A typical experimental workflow for a novel piperidine compound.
Methodology for Key Stages:

e Chemical Synthesis and Characterization: The compound would first be synthesized, often
through multi-step organic reactions.[1][6] Following synthesis, purification via methods like
column chromatography is essential. The final, pure compound's identity and structure are
then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

« In Vitro Biological Screening: The purified compound is tested against a panel of biological
targets. For piperidine derivatives, this often includes G-protein coupled receptors (GPCRS),
ion channels, and enzymes relevant to CNS or metabolic diseases.[8] Radioligand binding
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assays or fluorescence-based assays are common methods to determine binding affinity and
inhibitory concentrations (1C50).

o Cell-Based Functional Assays: If the compound shows promising activity in in vitro tests (a
"hit"), it progresses to cell-based assays. These experiments assess the compound's effect
on living cells, determining its functional activity (e.g., as an agonist or antagonist) and
evaluating its cytotoxicity (e.g., using an MTT assay).

e Lead Optimization: Promising hits undergo iterative chemical modification to improve
potency, selectivity, and pharmacokinetic properties (ADME/Tox). This process, guided by
Structure-Activity Relationship (SAR) studies, aims to develop a "lead” compound suitable
for further preclinical development.[4]

Representative Signaling Pathway: Sigma Receptor
Modulation

Many neurologically active piperidine derivatives are known to interact with sigma (o)
receptors, which are implicated in a variety of cellular functions and are targets for
neuropsychiatric and neurodegenerative diseases.[10] A compound like 3-(2-
Cyclohexylethyl)piperidine could potentially act as a ligand for these receptors. The diagram
below illustrates a simplified, hypothetical signaling pathway involving sigma-1 (ol) receptor
activation.
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Hypothetical signaling via the Sigma-1 receptor by a piperidine ligand.

Pathway Description:

¢ Binding and Activation: A piperidine ligand binds to the sigma-1 (o1) receptor, which is
located at the endoplasmic reticulum (ER).
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Chaperone Activity: The ol receptor acts as a molecular chaperone. Upon ligand binding, it
can dissociate from its partner proteins and interact with other targets, such as the Inositol
1,4,5-trisphosphate (IP3) receptor (IP3R), an ion channel on the ER membrane.

Calcium Mobilization: The interaction between the activated ol receptor and IP3R
potentiates the release of calcium ions (Caz*) from the ER into the cytoplasm.

Downstream Effects: This increase in intracellular Ca2* can modulate the activity of various
other ion channels on the plasma membrane and influence a cascade of downstream
signaling events.

Cellular Response: The net result of this pathway can be the regulation of neuronal
excitability, synaptic plasticity, and cell survival, making sigma receptors a compelling target
for therapeutic intervention in CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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